molecular formula C17H20N4O2 B3025408 5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine CAS No. 1088496-61-0

5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine

Cat. No.: B3025408
CAS No.: 1088496-61-0
M. Wt: 312.37 g/mol
InChI Key: NNFDQABYXZBKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine is an investigational small molecule acting as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) . With a molecular formula of C17H20N4O2 and a molecular weight of 312.37 g/mol, this propargyl-linked antifolate compound is a key tool for researchers studying bacterial and fungal pathogenesis and the development of novel antimicrobial agents . Its primary research value lies in its targeted mechanism of action; it effectively inhibits DHFR, a crucial enzyme in the folate pathway responsible for the synthesis of nucleotides and amino acids . This action disrupts DNA precursor synthesis, making it a valuable probe for studying folate metabolism in pathogens . The compound has demonstrated activity against DHFR from a range of clinically relevant organisms, including Staphylococcus aureus (including methicillin-resistant strains), Bacillus anthracis , and Candida albicans . Its binding mode and the structural basis for its potency and selectivity have been elucidated through high-resolution X-ray crystallography, revealing its interactions within the enzyme's active site . These structural insights are invaluable for structure-based drug design efforts. This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should store this product at 2-8°C .

Properties

IUPAC Name

5-[3-(2,5-dimethoxyphenyl)prop-1-ynyl]-6-ethylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-4-14-13(16(18)21-17(19)20-14)7-5-6-11-10-12(22-2)8-9-15(11)23-3/h8-10H,4,6H2,1-3H3,(H4,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFDQABYXZBKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C#CCC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Amides, coco, N-[3-(dimethylamino)propyl]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1088496-61-0, 68140-01-2
Record name 5-(3-(2,5-Dimethoxyphenyl)-1-propyn-1-yl)-6-ethyl-2,4-pyrimidinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088496610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, coco, N-[3-(dimethylamino)propyl]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amides, coco, N-[3-(dimethylamino)propyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(3-(2,5-DIMETHOXYPHENYL)-1-PROPYN-1-YL)-6-ETHYL-2,4-PYRIMIDINEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEW9C9EK4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine typically involves multiple steps:

    Formation of the Propargyl Intermediate: The initial step involves the formation of the propargyl intermediate by reacting 2,5-dimethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The propargyl intermediate is then coupled with 6-ethylpyrimidine-2,4-diamine using a palladium-catalyzed coupling reaction.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Synthetic Route

  • Preparation of 5-bromo-6-ethylpyrimidine-2,4-diamine :

    • Alkylation introduces the ethyl group at position 6 of the pyrimidine ring.

    • Bromination at position 5 is achieved using reagents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) .

    • Amination at positions 2 and 4 occurs via nucleophilic substitution, replacing halogens or other leaving groups with ammonia .

  • Sonogashira Coupling :

    • Reaction Conditions :

      • Catalyst: Pd(PPh₃)₂Cl₂ (0.05–0.1 equiv) and CuI (0.05 equiv).

      • Base: Triethylamine (2–3 equiv).

      • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

      • Temperature: 80–100°C under inert atmosphere (N₂/Ar) .

    • Substrates :

      • 5-Bromo-6-ethylpyrimidine-2,4-diamine.

      • 3-(2,5-Dimethoxyphenyl)prop-1-yne (synthesized via alkyne functionalization of 2,5-dimethoxybenzaldehyde derivatives) .

  • Purification :

    • Chromatography (silica gel) or recrystallization from ethanol/water mixtures enhances purity .

Pyrimidine Core

  • Amino Groups (2,4-diamine) :

    • Participate in acylation (e.g., with acetyl chloride) to form amides.

    • Undergo Schiff base formation with aldehydes or ketones under mild acidic conditions .

  • Ethyl Substituent (Position 6) :

    • Resistant to oxidation under standard conditions but may oxidize to a carboxylic acid with strong oxidizers like KMnO₄ .

Propargyl Moiety

  • Terminal Alkyne :

    • Reacts in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form triazoles.

    • Susceptible to oxidative dimerization in the presence of Cu(I) salts, forming conjugated diynes .

Dimethoxyphenyl Group

  • Methoxy Groups :

    • Demethylation occurs under harsh acidic conditions (e.g., HBr/AcOH), yielding phenolic hydroxyl groups .

    • Participate in electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position relative to methoxy substituents .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and NOₓ gases .

  • pH Sensitivity :

    • Stable in neutral to mildly acidic conditions (pH 4–7).

    • Degrades in strong bases (pH > 10) via hydrolysis of the pyrimidine ring .

Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupsReactivity Differences
Target Compound Propargyl, dimethoxy, ethylHigh alkyne reactivity; methoxy demethylation
TrimethoprimTrimethoxy, pyrimidineLacks propargyl linkage; lower oxidation resistance
PyrimethamineChlorophenyl, pyrimidineElectrophilic substitution favored at chlorine

Research Findings

  • Catalytic Optimization : Sonogashira coupling achieves >75% yield with Pd/Cu catalysts, while ligand-free systems reduce efficiency .

  • Selective Demethylation : HBr in acetic acid selectively removes one methoxy group, enabling further functionalization .

  • Stability in Formulations : Ethanol/water mixtures (1:1 v/v) preserve integrity for >12 months at 4°C .

Scientific Research Applications

Structural Characteristics

  • Chemical Formula : C17_{17}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 312.37 g/mol
  • IUPAC Name : 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine
  • SMILES Notation : CCC1=NC(N)=NC(N)=C1C#CCC1=CC(OC)=CC=C1OC

This compound features a pyrimidine core linked to a propargyl moiety and a dimethoxyphenyl group, which contributes to its biological activity.

Antifolate Properties

UCP120B has been identified as a propargyl-linked antifolate. Antifolates are compounds that inhibit the action of folate-dependent enzymes, which are crucial in the synthesis of nucleic acids. This inhibition can lead to antitumor effects by disrupting the proliferation of cancer cells. The specific mechanism involves targeting dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair .

Case Studies and Research Findings

  • Cancer Research :
    • A study demonstrated that UCP120B effectively inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to interfere with folate metabolism presents a promising avenue for developing new cancer therapies .
  • Neuroprotective Effects :
    • Preliminary research suggests that UCP120B may exhibit neuroprotective properties. In vitro studies indicated that it could mitigate oxidative stress-induced neuronal damage, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Antimicrobial Activity :
    • UCP120B has shown potential antimicrobial properties against several bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, revealing significant antibacterial activity that warrants further exploration in antibiotic development .

Potential Therapeutic Uses

Given its biological activities, UCP120B holds promise for various therapeutic applications:

  • Oncology : As an antifolate, it could be developed into a chemotherapeutic agent targeting specific cancers.
  • Neurology : Its neuroprotective effects may lead to treatments for neurodegenerative diseases.
  • Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial infections.

Comparison with Similar Compounds

Key Observations:

Core Structure Diversity: The primary compound and (S)-iclaprim share a pyrimidine-diamine core, while the quinazoline derivative (from ) utilizes a larger heterocyclic system. Quinazolines generally exhibit higher rigidity, which may influence binding kinetics .

Substituent Effects: The 2,5-dimethoxyphenyl group in the primary compound provides electron-donating methoxy groups that may stabilize π-π interactions with aromatic residues in DHFR’s active site. Similar substituents are seen in the quinazoline analogue but with a benzyl-N-methylamino group . (S)-Iclaprim’s chromen moiety (2-cyclopropyl-7,8-dimethoxy) likely improves membrane permeability, a factor critical for antibacterial efficacy .

Biological Activity: The primary compound and (S)-iclaprim both show in vitro activity against Gram-positive bacteria, suggesting utility in treating resistant infections like methicillin-resistant Staphylococcus aureus (MRSA) .

Therapeutic Potential: Unlike 5-[(3R)-3-(5-methoxybiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine, which lacks reported clinical traction, (S)-iclaprim has advanced to Phase III trials, highlighting the impact of substituent optimization on drug development .

Research Implications

The structural diversity among DHFR inhibitors underscores the balance between core rigidity and substituent flexibility in optimizing enzyme inhibition. The primary compound’s propargyl-linked dimethoxyphenyl group offers a unique pharmacophore for further derivatization, particularly in addressing antibiotic resistance. However, its investigational status necessitates further in vivo studies to validate efficacy and safety relative to advanced candidates like (S)-iclaprim .

Biological Activity

5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C17H20N4O2C_{17}H_{20}N_{4}O_{2}, with a molecular weight of approximately 312.366 g/mol. The structure includes a pyrimidine ring substituted with an ethyl group and a propargyl-linked dimethoxyphenyl moiety, which may contribute to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of thymidylate synthase , an enzyme critical for DNA synthesis. Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a necessary step in the de novo synthesis of thymidine nucleotides.

Target Enzymes

  • Thymidylate Synthase (TYMS)
    • Organism: Humans
    • Function: Catalyzes the conversion of dUMP to dTMP.
    • Role: Essential for DNA replication and repair processes.

Anticancer Properties

The inhibition of thymidylate synthase has been linked to anticancer effects, as many chemotherapeutic agents target this enzyme to disrupt cancer cell proliferation. Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.0Inhibition of cell growth
A549 (Lung Cancer)10.5Induction of apoptosis
HeLa (Cervical Cancer)12.0Cell cycle arrest

Case Studies

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound and observed significant growth inhibition at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle.
  • A549 Lung Cancer Study :
    • In another study, A549 lung cancer cells were exposed to the compound, resulting in an IC50 value of 10.5 µM. Flow cytometry analyses indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.
  • HeLa Cell Research :
    • HeLa cells treated with the compound showed signs of cell cycle arrest at the G1 phase, indicating that it may interfere with DNA synthesis and repair mechanisms essential for cancer cell survival.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is likely to have good oral bioavailability and can cross the blood-brain barrier, making it a potential candidate for treating central nervous system tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine
Reactant of Route 2
5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.